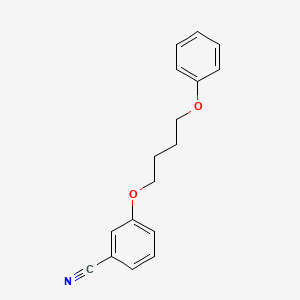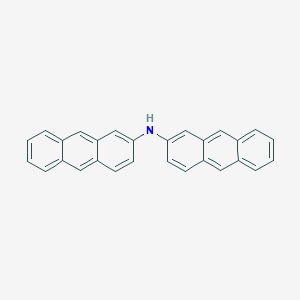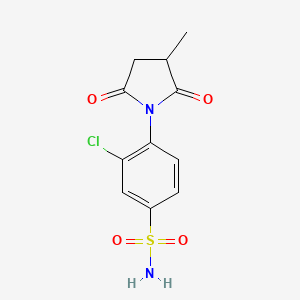![molecular formula C25H32N2O6 B14684615 Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate CAS No. 34944-02-0](/img/structure/B14684615.png)
Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzyl group, a diethylamino propoxy chain, and an indolinone core. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Indolinone Core: The indolinone core is typically synthesized through a cyclization reaction involving an appropriate precursor. This step often requires a catalyst and specific temperature conditions to ensure high yield and purity.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is carried out in the presence of a base such as sodium hydroxide.
Introduction of the Diethylamino Propoxy Chain: This step involves the reaction of the intermediate compound with diethylamino propanol. The reaction is typically facilitated by a dehydrating agent to drive the formation of the ether linkage.
Formation of the Oxalate Salt: The final step involves the conversion of the free base into its oxalate salt form. This is achieved by reacting the compound with oxalic acid in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability.
Analyse Chemischer Reaktionen
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylamino propoxy groups. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and the major products formed.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to investigate cellular processes and molecular interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being explored for its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: In industrial applications, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact mechanism may vary depending on the biological context and the specific target involved. Studies have shown that the compound can inhibit certain enzymes, block receptor signaling, or alter gene expression, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate can be compared with other similar compounds, such as:
1-Benzyl-3-(3-(diethylamino)propoxy)-1H-indazole: This compound shares a similar structure but lacks the indolinone core. It exhibits different chemical properties and biological activities.
3-(Diethylamino)propoxy-benzyl derivatives: These compounds have variations in the substituents on the benzyl group, leading to differences in reactivity and applications.
Indolinone derivatives: Compounds with modifications on the indolinone core can have distinct chemical and biological properties, making them suitable for different applications.
The uniqueness of 1-Benzyl-3-(3-(diethylamino)propoxy)-3-methyl-2-indolinone oxalate lies in its specific combination of functional groups, which confer its distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
34944-02-0 |
|---|---|
Molekularformel |
C25H32N2O6 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1-benzyl-3-[3-(diethylamino)propoxy]-3-methylindol-2-one;oxalic acid |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-4-24(5-2)16-11-17-27-23(3)20-14-9-10-15-21(20)25(22(23)26)18-19-12-7-6-8-13-19;3-1(4)2(5)6/h6-10,12-15H,4-5,11,16-18H2,1-3H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
UZKSWGOCCGXBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



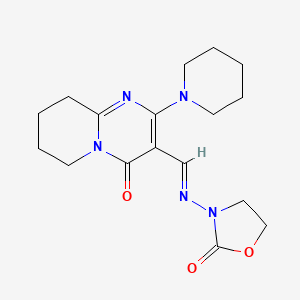
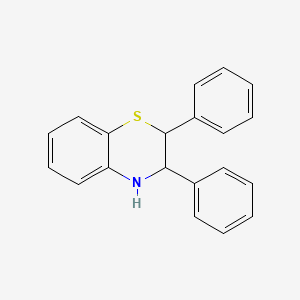
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)


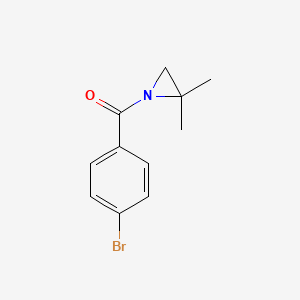
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
